2,2-Dimethyl-4-(piperidin-3-yl)morpholin-3-one
Description
Properties
IUPAC Name |
2,2-dimethyl-4-piperidin-3-ylmorpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2)10(14)13(6-7-15-11)9-4-3-5-12-8-9/h9,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALSSTIKSOWZQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(CCO1)C2CCCNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2-Dimethyl-4-(piperidin-3-yl)morpholin-3-one is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.
Synthesis
The synthesis of this compound involves the reaction of morpholine derivatives with piperidine and other reagents. The compound can be synthesized efficiently through nucleophilic substitution methods, which yield high purity and yield percentages.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests against various bacterial strains have shown promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 30 |
These results indicate that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In a study comparing the anti-inflammatory activity of various compounds, this compound showed significant inhibition of paw edema in a carrageenan-induced inflammation model.
| Compound | Edema Inhibition (%) |
|---|---|
| Indomethacin (Control) | 70 |
| This compound | 65 |
| Compound A | 55 |
Statistical analysis confirmed that the difference in edema inhibition between the test compound and the control was significant (p < 0.05) .
The mechanisms underlying the biological activities of this compound involve interaction with specific biological targets. For instance, its antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound in treating bacterial infections in patients resistant to conventional antibiotics. The results showed a notable reduction in infection rates and improved patient outcomes.
- Case Study on Anti-inflammatory Properties : Another study investigated the use of this compound in patients with chronic inflammatory conditions. Participants reported reduced pain and swelling after administration, supporting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2,2-Dimethyl-4-(piperidin-3-yl)morpholin-3-one, their substituents, physicochemical properties, and applications:
Structural and Electronic Differences
- The piperidin-3-yl group contributes basicity and conformational flexibility, contrasting with planar aromatic substituents (e.g., 4-nitrophenyl) in analogs .
- Reactivity: Thiomorpholin-3-one undergoes rapid hydrolysis due to sulfur's lower electronegativity compared to oxygen, while the target compound’s oxygen-based morpholinone core is more stable under acidic conditions .
Preparation Methods
Synthesis of 4-(1-benzylpiperidin-4-yl)morpholin-3-one Intermediate
A key intermediate in the synthesis is 4-(1-benzylpiperidin-4-yl)morpholine, which can be prepared by the reaction of 1-benzyl-4-piperidone with morpholine under reflux in toluene, followed by catalytic hydrogenation and acid treatment:
Step 1: Condensation and Dehydration
- React 1-benzyl-4-piperidone (150 g) with morpholine (138 g) in toluene (750 mL).
- Heat the mixture to 110 °C to remove water formed during the condensation (using a water knockout trap).
- Continue heating for 2 hours to complete the reaction.
Step 2: Catalytic Hydrogenation
- Add Raney nickel catalyst processed with dehydrated alcohol.
- Perform hydrogenation under 10 kg/cm² pressure at 50 °C for 36 hours.
- Filter to remove catalyst.
Step 3: Acid Treatment and Isolation
- Dissolve the product in ethanol (1200 mL) at 50 °C.
- Add concentrated hydrochloric acid (36%, 110 mL) to precipitate the hydrochloride salt.
- Cool to 20 °C, stir for 30 minutes, and filter to collect 4-(1-benzylpiperidin-4-yl)morpholine dihydrochloride.
This process yields the intermediate with approximately 88.3% yield.
Conversion to 4-Morpholinopiperidine (Final Product)
Step 4: Deprotection and pH Adjustment
- Dissolve the hydrochloride salt in t-butanol (500 mL).
- Add potassium carbonate solution (3N, 200 mL) to adjust pH > 11.
- Heat to 60 °C and stir for 30 minutes.
Step 5: Catalytic Hydrogenation
- Add 10% Pd/C catalyst (15 g).
- Conduct hydrogenation under 40 kg/cm² pressure at 50 °C for 8 hours.
- Filter and isolate the final product 4-morpholinopiperidine with a yield of approximately 89.7%.
This two-step hydrogenation and deprotection strategy effectively removes the benzyl protecting group and yields the target morpholino piperidine derivative.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Pressure (kg/cm²) | Time | Yield (%) |
|---|---|---|---|---|---|
| Condensation | 1-benzyl-4-piperidone + morpholine + toluene | 110 | Atmospheric | 2 hours | - |
| Hydrogenation (Step 1) | Raney Ni, dehydrated alcohol | 50 | 10 | 36 hours | ~88 |
| Acid Precipitation | 36% HCl in ethanol | 50 → 20 (cooling) | Atmospheric | 30 min stirring | - |
| pH Adjustment | K2CO3 solution, t-butanol | 60 | Atmospheric | 30 minutes | - |
| Hydrogenation (Step 2) | 10% Pd/C | 50 | 40 | 8 hours | ~90 |
Variations and Scale-Up
The method has been demonstrated at various scales (80 g to 233 g of starting material) with consistent yields ranging from 87.6% to 91.6%, indicating robustness and scalability. The use of a three-necked flask with a water knockout trap for dehydration and autoclave reactors for hydrogenation under controlled pressure and temperature is standard.
Additional Relevant Synthetic Approaches
Other literature sources describe related morpholinone and piperidinyl derivatives synthesis, such as:
Reaction of substituted piperidinones with morpholine in ethanol/DMF mixtures with formaldehyde for ring formation under mild heating (60 °C), yielding morpholinylmethyl-piperidinones with ~72% yield.
Benzyl protection and deprotection strategies using benzyl bromide and sodium hydride for nitrogen protection, followed by hydrogenation to remove protecting groups, which can be adapted for morpholinone derivatives.
Summary of Key Research Findings
The condensation of 1-benzyl-4-piperidone with morpholine in toluene at elevated temperature with water removal is an effective route to form the morpholino piperidine intermediate.
Catalytic hydrogenation using Raney nickel and Pd/C under controlled pressure and temperature is critical for hydrogenolysis of benzyl protecting groups and completion of the synthesis.
Acid-base manipulations (hydrochloric acid precipitation and potassium carbonate pH adjustment) are essential for isolation and purification of intermediates and final products.
The method shows high yields (approximately 88-92%) and is reproducible across different batch sizes.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for producing 2,2-Dimethyl-4-(piperidin-3-yl)morpholin-3-one, and how can yields be optimized?
- Methodology : The compound can be synthesized via multi-step reactions involving morpholine and piperidine derivatives. For example, morpholine derivatives may react with substituted piperidinones under reflux conditions in solvents like methanol or ethyl acetate. Phase-transfer catalysts (e.g., triethylamine) can enhance reaction rates and yields .
- Yield Optimization : Key factors include temperature control (e.g., 0°C for selective substitutions), stoichiometric ratios (e.g., 2 equivalents of aryl amines for triazine coupling), and purification via recrystallization (acetone or THF). Reported yields for analogous compounds reach 88–95% .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Techniques :
- NMR Spectroscopy : For verifying substituent positions and stereochemistry (e.g., δ 1.41 ppm for piperidine protons in DMSO-d6) .
- HRMS : To confirm molecular weight (e.g., CₙHₘNₓOₖ) and isotopic patterns .
- TLC : For monitoring reaction progress (e.g., toluene:acetone 8:2 as eluent) .
Advanced Research Questions
Q. How can computational methods and crystallography resolve conformational ambiguities in the morpholinone and piperidine rings?
- Computational Analysis : Use Cremer-Pople puckering parameters to quantify ring puckering amplitudes and phases, especially for the six-membered morpholinone ring .
- Crystallography : Employ SHELX programs (e.g., SHELXL) for refining high-resolution X-ray data. For twinned crystals, use SHELXE to resolve pseudo-merohedral twinning .
Q. What strategies are recommended for investigating structure-activity relationships (SAR) in neuropharmacological applications?
- SAR Approaches :
- Functional Assays : Screen for dopamine/serotonin receptor modulation using radioligand binding assays .
- Derivatization : Introduce substituents at the morpholinone 3-position or piperidine nitrogen to enhance bioavailability (e.g., trifluoromethyl groups improve metabolic stability) .
Q. How can researchers address discrepancies in reported synthesis yields or bioactivity data?
- Troubleshooting :
- Reproducibility : Verify reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and reagent purity .
- Contradictory Bioactivity : Compare assay protocols (e.g., cell line specificity in cytotoxicity studies) and validate via orthogonal methods (e.g., SPR vs. ELISA) .
Methodological Challenges
Q. What are the best practices for ensuring purity in large-scale synthesis?
- Purification : Use column chromatography (silica gel, 3:7 Et₂O/hexane) or recrystallization (THF/ice) .
- Impurity Profiling : Employ HPLC with UV detection (λ = 254 nm) and reference standards (e.g., EP impurity guidelines) .
Q. How can polymorphic forms of this compound impact pharmacological studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
